molecular formula C9H7NO3S B596171 Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-97-8

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

Cat. No. B596171
CAS RN: 111042-97-8
M. Wt: 209.219
InChI Key: DSPYVWHLDMBWAE-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 111043-01-7 . It has a molecular weight of 209.23 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” involves the reaction of Methyl 2-chloro nicotinoate and methyl thioglycolate dissolved in anhydrous DMF . Potassium carbonate is added and the reaction mixture is heated to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture is then cooled and poured into water, and the aqueous solution is extracted with ethyl acetate . The aqueous phase is acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate . The ethyl acetate extracts of the acidified aqueous phase are combined and dried over magnesium sulphate, filtered and evaporated under reduced pressure to afford the desired compound .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” and its InChI Code is "1S/C9H7NO3S/c1-13-9(12)7-6(11)5-3-2-4-10-8(5)14-7/h2-4,11H,1H3" .


Physical And Chemical Properties Analysis

The compound has a melting point of 158-160°C . It is a solid at room temperature .

Scientific Research Applications

Anti-Inflammatory Agents

As part of a research program, this compound was synthesized based on the reported anti-inflammatory activity of a structurally related molecule . This suggests that it could potentially be used in the development of new anti-inflammatory drugs .

Synthesis of Novel Molecules

The compound has been used in the synthesis of novel molecules as part of various research programs . This indicates its potential use in the field of medicinal chemistry for the development of new therapeutic agents .

Biological Activity Studies

Given its structural similarity to other biologically active compounds, it could be used in biological activity studies. Researchers could study its interactions with various biological targets to understand its mechanism of action .

Structure-Activity Relationship (SAR) Studies

“Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate” could be used in SAR studies. These studies are important in drug discovery as they help in understanding the relationship between the chemical structure of a compound and its biological activity .

Chemical Intermediate

This compound could serve as a chemical intermediate in the synthesis of more complex molecules. Its unique structure could potentially be leveraged in the creation of new compounds with desired properties .

Pharmaceutical Research

Given its potential anti-inflammatory properties, this compound could be used in pharmaceutical research for the development of new drugs to treat conditions associated with inflammation .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The compound has been synthesized as part of a research programme targeting novel molecules as potential anti-inflammatory agents . It was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide . Future research could explore its potential applications in the field of medicinal chemistry.

properties

IUPAC Name

methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYVWHLDMBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715749
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

CAS RN

111042-97-8
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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